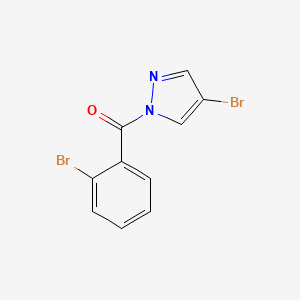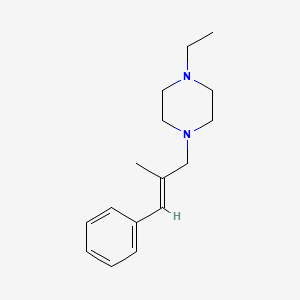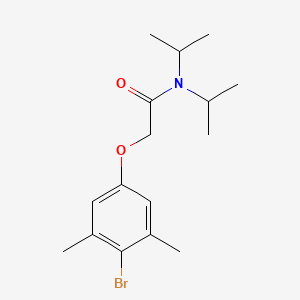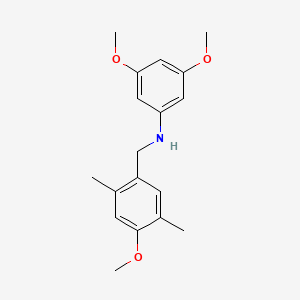![molecular formula C20H17NO3 B5712319 N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)
N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs) which play a crucial role in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2 (COX-2) which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been found to enhance the production of neurotrophic factors which promote the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide in lab experiments is its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties which can be further explored for the development of novel therapeutics. However, one of the limitations of using this compound is its potential toxicity. It has been found to cause cytotoxicity in some cell lines at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide. One of the directions is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its anti-microbial properties for the development of novel antibiotics. Additionally, further studies can be conducted to explore its potential use in combination therapy with other anti-cancer agents.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively used in scientific research for its potential therapeutic applications. It possesses anti-cancer, anti-inflammatory, and anti-microbial properties and has been studied for its potential use in the treatment of neurodegenerative diseases. The synthesis method of this compound involves the reaction of 4-(benzyloxy)aniline with 3-(2-furyl)acryloyl chloride in the presence of a base. While it has several advantages for lab experiments, its potential toxicity is a limitation. Further research can be conducted to explore its potential use in combination therapy with other anti-cancer agents and for the development of novel antibiotics.
Métodos De Síntesis
The synthesis of N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide involves the reaction of 4-(benzyloxy)aniline with 3-(2-furyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide has been extensively used in scientific research for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-20(13-12-18-7-4-14-23-18)21-17-8-10-19(11-9-17)24-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,21,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMTWVOIZBGGLI-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)

![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![1-{3-[(difluoromethyl)thio]phenyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B5712262.png)
![7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5712282.png)
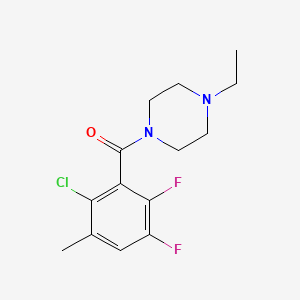
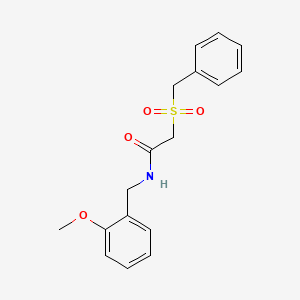
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
![N,N'-dimethyl-6-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5712325.png)
